5-Styryl-1H-tetrazole
Overview
Description
5-Styryl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The styryl group attached to the tetrazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are known to play a significant role in medicinal and pharmaceutical applications Tetrazoles in general have been found to interact with various biological targets, including antibacterial, anti-allergic, anti-inflammatory targets, and angiotensine ii antagonists .
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can act as acids and bases, and also undergo prototropic annular tautomerism . The acidic nature of tetrazoles is mainly affected by the substitution compound nature at the C-5 position . The 5-substituted tetrazole reactivity is similar to aromatic compounds .
Biochemical Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a crucial role.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that make them resistant to biological degradation .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that they may have similar effects to those of carboxylic acids in biological systems.
Action Environment
Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may retain their activity under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Styryl-1H-tetrazole is known to interact with various enzymes, proteins, and other biomolecules . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This allows this compound to potentially influence a variety of biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It has been suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows molecules like this compound to penetrate more easily through cell membranes . This could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values , suggesting potential involvement in related metabolic pathways.
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1H-tetrazole typically involves a multicomponent reaction. One common method is the [3+2] cycloaddition reaction between an organic nitrile and sodium azide in the presence of a catalyst. For instance, using lanthanum nitrate hexahydrate as a catalyst in dimethylformamide solvent can yield high product efficiency . Another method involves the use of nickel(II) oxide nanoparticles as a catalyst, which offers the advantages of short reaction times and high yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes. This method involves the reaction between a polymer-supported triorganotin azide and organic nitriles, ensuring low concentrations of tin residues in the final product . This approach is efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Styryl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using suitable reducing agents to yield reduced tetrazole derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the styryl group.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted styryl-tetrazole compounds.
Scientific Research Applications
5-Styryl-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as explosives and high-energy compounds.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a styryl group.
5-Methyl-1H-tetrazole: Contains a methyl group, offering different chemical properties.
5-Benzyl-1H-tetrazole: Features a benzyl group, used in different applications.
Uniqueness: 5-Styryl-1H-tetrazole is unique due to its styryl group, which imparts distinct chemical reactivity and enhances its potential in various applications compared to other tetrazole derivatives .
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420988 | |
Record name | 5-Styryl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220429-71-0 | |
Record name | 5-Styryl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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